molecular formula C29H37N5O5 B1197010 Dihydroergovaline CAS No. 3036-37-1

Dihydroergovaline

货号: B1197010
CAS 编号: 3036-37-1
分子量: 535.6 g/mol
InChI 键: NQRDVLDEYJYWQR-SZGCSELGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroergovaline, also known as this compound, is a useful research compound. Its molecular formula is C29H37N5O5 and its molecular weight is 535.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Veterinary Applications

Fescue Toxicosis
Dihydroergovaline is a significant contributor to fescue toxicosis in cattle, which occurs when livestock consume infected tall fescue grass. The compound causes vasoconstriction and thermoregulatory dysfunction, leading to conditions such as "fescue foot" and "summer slump" in animals. These conditions manifest as lameness, reduced weight gain, decreased fertility, and poor milk production due to impaired blood flow and thermoregulation .

Case Study: Effects on Cattle
A study evaluating the cardiovascular effects of this compound in cattle showed that administration resulted in increased blood pressure and altered heart rate dynamics. The research highlighted the need for monitoring livestock grazing on infected pastures to mitigate the adverse effects of this mycotoxin .

Human Medical Applications

Migraine Treatment
this compound has been investigated for its potential use in treating migraine headaches. It acts as a vasoconstrictor, which can counteract the vasodilation that occurs during a migraine attack. Clinical studies have indicated that formulations containing this compound can reduce the frequency and severity of migraine episodes .

Orthostatic Hypotension
Research has also explored the use of this compound in managing chronic orthostatic hypotension. Clinical trials demonstrated that doses ranging from 2-6 mg/day were effective in improving hemodynamic stability without significant toxicity over extended treatment periods .

Pharmacological Research

Receptor Interaction Studies
this compound interacts with various receptors, including adrenergic, dopaminergic, and serotonergic receptors. Studies have shown that it can modulate neurotransmitter release, thereby influencing cardiovascular responses and gastrointestinal motility .

Case Study: Electromyographic Effects
In a controlled study involving sheep, this compound was administered intravenously to assess its effects on reticuloruminal motility. The findings indicated significant alterations in motility patterns compared to control treatments, suggesting potential applications in managing digestive disorders in ruminants .

Toxicological Studies

Safety Evaluations
Toxicological assessments have been conducted to evaluate the safety profile of this compound in both animal models and human subjects. These studies focus on its venoconstrictor effects and potential risks associated with chronic exposure. Findings suggest that while acute toxicity is low, prolonged exposure could lead to adverse cardiovascular effects, necessitating careful dosage management .

Comprehensive Data Table

Application AreaDescriptionKey Findings
Veterinary MedicineManagement of fescue toxicosis in cattleCauses vasoconstriction leading to "fescue foot" and reduced productivity
Human MedicineTreatment for migrainesReduces frequency/severity of migraines via vasoconstriction
Orthostatic HypotensionImprovement of hemodynamic stabilityEffective at doses of 2-6 mg/day without major toxicity
Pharmacological ResearchInteraction with adrenergic/dopaminergic receptorsAlters cardiovascular responses and gastrointestinal motility
Toxicological StudiesEvaluations of safety profileLow acute toxicity but potential chronic risks identified

属性

CAS 编号

3036-37-1

分子式

C29H37N5O5

分子量

535.6 g/mol

IUPAC 名称

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C29H37N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35)/t17-,19-,21-,22+,24+,28-,29+/m1/s1

InChI 键

NQRDVLDEYJYWQR-SZGCSELGSA-N

SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

手性 SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

规范 SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

同义词

dihydroergovaline
dihydroergovaline methanesulfonate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。